molecular formula C21H21NO5 B10831658 Oxypalmatine

Oxypalmatine

Cat. No.: B10831658
M. Wt: 367.4 g/mol
InChI Key: MZIUUCTTWZPXOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Oxypalmatine can be synthesized through a multi-step process starting from benzonitrile and toluamides . The synthesis involves a lithiated cycloaddition reaction to form 3-arylisoquinolinone intermediates, followed by an internal SN2 reaction to produce 8-oxoprotoberberines, including this compound . Another method involves the reaction of dimethylmalonate with an aryl halide in the presence of n-butyllithium to form a diester, which is then converted to this compound through subsequent steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxypalmatine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions to introduce new functional groups into the this compound molecule.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as 9-hydroxy-8-oxypalmatine and other oxygenated metabolites .

Scientific Research Applications

Mechanism of Action

Oxypalmatine exerts its effects through multiple molecular targets and pathways :

Comparison with Similar Compounds

Oxypalmatine is compared with other similar protoberberine alkaloids, such as palmatine and berberine :

Properties

IUPAC Name

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-24-16-6-5-13-9-15-14-11-18(26-3)17(25-2)10-12(14)7-8-22(15)21(23)19(13)20(16)27-4/h5-6,9-11H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIUUCTTWZPXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C3C4=CC(=C(C=C4CCN3C2=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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